Filgotinib
Overview
Description
Filgotinib, also known as Jyseleca, is an oral Janus kinase (JAK) 1 selective inhibitor used to treat cases of rheumatoid arthritis that are unresponsive to conventional treatments . It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness .
Synthesis Analysis
Filgotinib is prepared using 2-amino-pyridine as raw material by condensation, cyclisation, coupling, and other reactions . A study used Filgotinib as the lead compound to synthesize novel triazolopyridine derivatives .
Molecular Structure Analysis
Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . Four solid forms of filgotinib hydrochloride were introduced in a study, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate). Single-crystal structures of the three pseudopolymorphs were elucidated by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Filgotinib is mainly eliminated in the urine as the metabolite . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Physical And Chemical Properties Analysis
Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .
Scientific Research Applications
Filgotinib in Ulcerative Colitis
Summary of the Application
Filgotinib has been approved for the treatment of UC in Scotland since May 2022 . It has been used to control and maintain UC under control .
Methods of Application
In a real-world cohort study, patients with active UC who received Filgotinib were assessed . Baseline demographic, phenotype, and follow-up data were collected via review of electronic medical records .
Results or Outcomes
The study included 91 patients with a median treatment duration of 39 weeks . Clinical remission was achieved in 71.9% of patients at Week 12 and 76.4% at Week 24 . Biochemical remission was achieved in 87.3% at Week 12 and 88.9% at Week 24 . At the end of follow-up, 82.4% of patients remained on Filgotinib .
Filgotinib in Rheumatoid Arthritis
Summary of the Application
Filgotinib has been evaluated in the DARWIN (phase 2) and FINCH (phase 3) series of clinical studies for treating patients with moderately-to-severely active RA .
Methods of Application
In phase 3 trials, once-daily Filgotinib was administered to patients with an inadequate response to ongoing methotrexate, an inadequate response to ongoing conventional synthetic DMARDs plus an inadequate response or intolerance to prior biologic DMARDs, or limited or no prior exposure to methotrexate .
Results or Outcomes
Filgotinib was generally well tolerated and associated with an improvement in RA signs and symptoms as well as physical function . It was noninferior to adalimumab in terms of low disease activity response rate . Filgotinib also appeared to inhibit the radiographic progression of joint damage and led to low disease activity or disease remission .
Filgotinib in Crohn’s Disease
Summary of the Application
Filgotinib has been evaluated for its efficacy in treating Crohn’s Disease . It is a Janus kinase inhibitor (JAKi) that attenuates multiple cytokine signaling pathways to mediate dysregulated immune responses involved in the pathogenesis of inflammatory bowel disease .
Methods of Application
In clinical trials, patients with active Crohn’s Disease who received Filgotinib were assessed . The treatment’s effectiveness was evaluated based on the reduction in disease symptoms and inflammation .
Results or Outcomes
While specific results from these trials are not mentioned in the sources, Filgotinib has demonstrated efficacy against placebo and is being considered for the treatment of moderate to severe Crohn’s Disease .
Filgotinib in Psoriatic Arthritis
Summary of the Application
Filgotinib has been evaluated in clinical trials for treating patients with active PsA .
Methods of Application
In the EQUATOR trial, a randomized placebo-controlled phase 2 study, adults with active moderate-to-severe PsA (defined as at least five swollen joints and at least five tender joints) who had an insufficient response or intolerance to at least one conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) were given Filgotinib .
Results or Outcomes
80% of patients in the Filgotinib group achieved a 20% improvement in the American College of Rheumatology response criteria (ACR20) at week 16, compared to 33% in the placebo group . Filgotinib was generally well tolerated .
Filgotinib in Systemic Lupus Erythematosus
Summary of the Application
Filgotinib has been evaluated in clinical trials for treating patients with cutaneous lupus erythematosus (CLE), a form of lupus that affects the skin . About a third of women with CLE also develop SLE .
Methods of Application
In a phase 2 trial, patients with CLE were given Filgotinib and another drug, lanraplenib . The effectiveness of the treatment was evaluated based on the reduction in disease symptoms and inflammation .
Results or Outcomes
While the trial did not meet its primary efficacy endpoint, numerical differences in several analyses of Filgotinib suggested a potential treatment response . This data provides the basis for the evaluation of Filgotinib as monotherapy in ongoing Phase 2 studies in lupus-related diseases .
Filgotinib in Atopic Dermatitis
Summary of the Application
Filgotinib has been identified as a potential drug for Atopic Dermatitis (AD) through drug repurposing studies . AD is a common, chronic, immune-mediated disease associated with several comorbidities .
Results or Outcomes
While specific results from these trials are not mentioned in the sources, Filgotinib has shown promise in the treatment of AD .
Safety And Hazards
Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib were similar, with a lower incidence of infections .
properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Filgotinib | |
CAS RN |
1206161-97-8 | |
Record name | Filgotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filgotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filgotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filgotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FILGOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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